Welcome to the technical support center for the synthesis of furo[3,2-b]pyridines via the 5-endo-dig cyclization of 4-alkynyl-3-hydroxypyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic system due to its prevalence in molecules with significant biological activities, making the optimization of its synthesis a key objective in medicinal chemistry.[1][2]
The 5-endo-dig cyclization of 4-alkynyl-3-hydroxypyridines is a favored process according to Baldwin's rules, which predict the feasibility of ring-closing reactions.[3][4] The reaction is typically catalyzed by a transition metal, most commonly a π-acidic metal catalyst like gold(I) or copper(I).[1][5] The generally accepted mechanism involves:
Gold(I) complexes are powerful π-acids, making them highly effective at activating the alkyne for nucleophilic attack.[7] They often lead to high yields under mild conditions.
Silver salts (e.g., AgOTf, AgSbF₆) are commonly used as co-catalysts to generate the active cationic gold(I) species from a stable precatalyst like (PPh₃)AuCl. The silver salt abstracts the chloride ligand, freeing a coordination site on the gold for the alkyne to bind.[8][9] However, it is crucial to note that an excess of silver salt can sometimes have a detrimental effect on the reaction.[10][11][12] In some cases, silver-free activation methods using hydrogen-bond donors are being explored.[8]
Yes, other transition metals can also effectively catalyze this transformation. Copper and palladium catalysts are notable alternatives.[1][5][13]
For this specific substrate, the 5-endo-dig pathway is generally favored due to the geometric and electronic factors outlined by Baldwin's rules.[3] However, the competition between different cyclization modes (e.g., 5-endo vs. 6-endo) can be influenced by the substrate's specific substitution pattern and the catalyst employed.[15][16] While less common for this core structure, alternative cyclization pathways can sometimes be observed.
This section addresses common issues encountered during the 5-endo-dig cyclization of 4-alkynyl-3-hydroxypyridines.
This protocol provides a robust starting point for the synthesis of a generic 2-substituted furo[3,2-b]pyridine.
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Gao, Y., Peng, J., Zhang, Y., Zhao, X., & Zhao, Y. (2015). A copper-catalyzed tandem cyclization reaction of N-acyl enamines and electron-deficient alkynes: direct synthesis of alkynyl substituted pyridines. Organic & Biomolecular Chemistry, 13(20), 5854-5859. [Link]
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Gao, Y., Peng, J., Zhang, Y., Zhao, X., & Zhao, Y. (2015). A copper-catalyzed tandem cyclization reaction of N-acyl enamines and electron-deficient alkynes: direct synthesis of alkynyl substituted pyridines. Organic & Biomolecular Chemistry, 13(20), 5854-5859. [Link]
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Wang, X., Chen, J., & Zhu, J. (2019). Copper-Catalyzed Alkynylation/Cyclization/Isomerization Cascade for Synthesis of 1,2-Dihydrobenzofuro[3,2-b]pyridines and Benzofuro[3,2-b]pyridines. The Journal of Organic Chemistry, 84(23), 15286-15295. [Link]
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Wang, X., Chen, J., & Zhu, J. (2019). Copper-Catalyzed Alkynylation/Cyclization/Isomerization Cascade for Synthesis of 1,2-Dihydrobenzofuro[3,2-b]pyridines and Benzofuro[3,2-b]pyridines. The Journal of Organic Chemistry, 84(23), 15286-15295. [Link]
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Zhang, J., Schmalz, H. (2023). Copper-catalyzed alkyne oxidation/Büchner-type ring-expansion to access benzoa[10][19]zepino[2,3-b]quinolines and pyridine-based diones. Nature Communications, 14(1), 947. [Link]
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Lu, Z., Han, J., Hammond, G. B., & Xu, B. (2015). Revisiting the Influence of Silver in Cationic Gold Catalysis: A Practical Guide. Organic Letters, 17(18), 4624-4627. [Link]
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López-Suárez, L., et al. (2023). Silver-Free Gold-Catalyzed Heterocyclizations through Intermolecular H-Bonding Activation. The Journal of Organic Chemistry, 88(4), 2169-2180. [Link]
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Kumar, A., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), 932-940. [Link]
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de la Herrán, G., et al. (2010). The role of silver additives in gold-mediated C–H functionalisation. Beilstein Journal of Organic Chemistry, 6, 939-944. [Link]
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ResearchGate. (n.d.). Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2- b ]pyridines. [Link]
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Wang, X., et al. (2017). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications, 53(75), 10438-10441. [Link]
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Alabugin, I. V., et al. (2008). In Search of Efficient 5-Endo-dig Cyclization of a Carbon-Centered Radical: 40 Years from a Prediction to Another Success for the Baldwin Rules. Journal of the American Chemical Society, 130(33), 10984-10995. [Link]
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Nag, K. M., et al. (2025). Anionic 5-endo-dig cyclizations: an experimental investigation of in-plane aromaticity involving a non-enolate carbanion nucleophile. Organic Chemistry Frontiers. [Link]
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Knight, D. W. (2019). Ring Formation by 5-endo-dig Cyclization. Advances in Heterocyclic Chemistry, 129, 1-105. [Link]
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Pérez-Galán, P., et al. (2011). Recent developments in gold-catalyzed cycloaddition reactions. Beilstein Journal of Organic Chemistry, 7, 124-142. [Link]
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Lu, Z., et al. (2015). Revisiting the Influence of Silver in Cationic Gold Catalysis: A Practical Guide. PubMed. [Link]
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Lu, Z., et al. (2015). Revisiting the Influence of Silver in Cationic Gold Catalysis: A Practical Guide. Organic Letters, 17(18), 4624-4627. [Link]
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Zhang, J., & Schmalz, H. (2006). Metal-Catalyzed Cyclization Reactions. In Modern Allene Chemistry (pp. 1-89). [Link]
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Sniady, A., Wheeler, K. A., & Dembinski, R. (2005). 5-Endo-Dig Electrophilic Cyclization of 1,4-Disubstituted But-3-yn-1-ones: Regiocontrolled Synthesis of 2,5-Disubstituted 3-Bromo- and 3-Iodofurans. Organic Letters, 7(9), 1769-1772. [Link]
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ResearchGate. (n.d.). Optimization of cyclization conditions. [Link]
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LibreTexts Chemistry. (2024). 2.1: Baldwin's Rule for Ring Closure Reactions. [Link]
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Nag, K. M., et al. (2025). Anionic 5-endo-dig cyclizations: an experimental investigation of in-plane aromaticity involving a non-enolate carbanion nucleophile. Organic Chemistry Frontiers. [Link]
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Yue, D., et al. (2007). Competition Studies in Alkyne Electrophilic Cyclization Reactions. The Journal of Organic Chemistry, 72(1), 219-225. [Link]
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Alabugin, I. V. (n.d.). Design of New Radical Reactions: From Elusive 5-Endo-Dig Cyclization to Cascade Transformations. [Link]
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Knight, D. W. (2019). Ring Formation by 5-endo-dig Cyclization. Advances in Heterocyclic Chemistry, 129, 1-105. [Link]
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Solorio-Alvarado, C. R., et al. (2013). Gold(I)-catalyzed 6-endo hydroxycyclization of 7-substituted-1,6-enynes. Beilstein Journal of Organic Chemistry, 9, 2416-2423. [Link]
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Fresia, M., & Lindel, T. (2020). Synthesis and attempted gold‐catalyzed cyclization of 5‐alkynylated indoline derivatives. ResearchGate. [Link]
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Wang, C., & Li, Z. (2023). Recent advances of 5-endo-trig radical cyclization: promoting strategies and applications. Chemical Communications, 59(46), 7041-7052. [Link]
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Zulfiqar, F., et al. (2020). 5-Endo-dig cyclizations in organic syntheses. Molecular Diversity, 24(1), 295-317. [Link]
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LemACKS, G. M., et al. (2015). Gold-catalyzed endo-selective cyclization of alkynylcyclobutanecarboxamides: synthesis of cyclobutane-fused dihydropyridones. Organic & Biomolecular Chemistry, 13(15), 4430-4434. [Link]
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Ashenhurst, J. (2014). Reactions of Alkynes. Master Organic Chemistry. [Link]
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Chan, B., et al. (2023). 6‐Endo‐dig versus 5‐exo‐dig: Exploring Radical Cyclization Preference with First‐, Second‐, and Third‐row Linkers using High‐level Quantum Chemical Methods. Chemistry – A European Journal, 29(40), e202300451. [Link]
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Gulevich, A. V., & Alabugin, I. V. (2015). Alkenes as Alkyne Equivalents in Radical Cascades Terminated by Fragmentations: Overcoming Stereoelectronic Restrictions on Ring Expansions for the Preparation of Expanded Polyaromatics. Journal of the American Chemical Society, 137(19), 6391-6405. [Link]
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